molecular formula C9H11ClN2 B13202631 2-Chloro-5-(pyrrolidin-3-yl)pyridine

2-Chloro-5-(pyrrolidin-3-yl)pyridine

Cat. No.: B13202631
M. Wt: 182.65 g/mol
InChI Key: LHJJXWWVGBSUEE-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C9H11ClN2 It is a pyridine derivative that contains a pyrrolidine ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the chlorination of 5-(pyrrolidin-3-yl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-(pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a fluorine atom instead of a chlorine atom.

    2-Chloro-5-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidine ring attached at a different position.

Uniqueness

2-Chloro-5-(pyrrolidin-3-yl)pyridine is unique due to the specific positioning of the pyrrolidine ring and the chlorine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific biological activities .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-chloro-5-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11ClN2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8/h1-2,6,8,11H,3-5H2

InChI Key

LHJJXWWVGBSUEE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)Cl

Origin of Product

United States

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